molecular formula C8H12N2O2 B12288846 N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide

N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide

Cat. No.: B12288846
M. Wt: 168.19 g/mol
InChI Key: XKEMMYSNKGUOCT-UHFFFAOYSA-N
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Description

N-Formylnorloline: is a naturally occurring alkaloid belonging to the loline group of pyrrolizidine alkaloids. It is found in various plant species, particularly those associated with endophytic fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include formic acid and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to its natural occurrence in plants. extraction from plant sources, particularly those infected with endophytic fungi, is a viable method. Techniques such as chromatography are employed to isolate and purify the compound from plant extracts .

Chemical Reactions Analysis

Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of N-Formylnorloline, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of N-Formylnorloline involves its interaction with specific molecular targets and pathways. The compound is known to affect metabolic processes in plants and fungi, potentially influencing growth and development. Its exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

  • N-Acetylnorloline
  • N-Methylloline
  • Loline
  • N-Formylloline

Comparison: N-Formylnorloline is unique due to its specific formyl group attached to the nitrogen atom. This structural feature distinguishes it from other similar compounds, such as N-Acetylnorloline and N-Methylloline, which have different substituents on the nitrogen atom. The presence of the formyl group can influence the compound’s reactivity and its interactions with biological targets .

Properties

IUPAC Name

N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEMMYSNKGUOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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